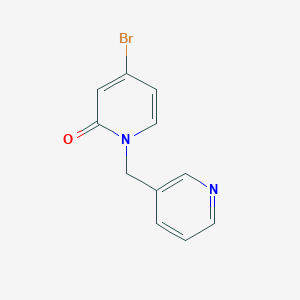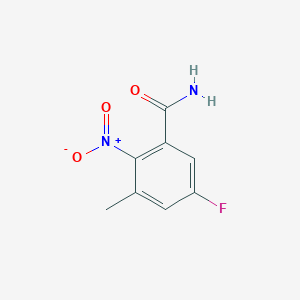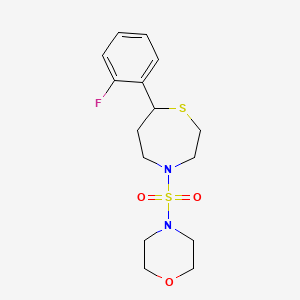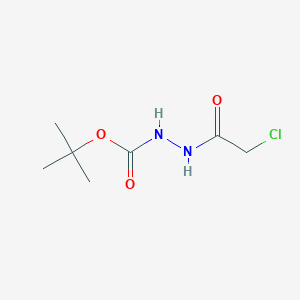
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The bromine atom could be introduced through a halogenation reaction .Chemical Reactions Analysis
As a halogenated compound, “4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” could undergo various reactions such as nucleophilic substitution or elimination reactions. The presence of the pyridine ring could also enable it to participate in electrophilic aromatic substitution reactions .科学的研究の応用
Metal Binding and Spin Transition
The compound 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has been utilized in synthesizing complex ligands for metal binding. A notable example involves the reaction with dipicolylamine yielding a ligand that binds palladium or platinum exclusively by the dipicolylamino moiety. These compounds have been studied for their spin transition properties, showing gradual thermal spin transitions upon cooling, indicating potential applications in materials science for temperature sensors or memory storage devices (Tovee et al., 2010).
Synthesis of Biologically Active Compounds
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one serves as an important intermediate in synthesizing biologically active compounds. It has been part of a synthetic pathway to create derivatives with potential biological activities, highlighting its role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).
Photophysical Properties and Photoinduced Processes
The related structural analogs of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been examined for their photophysical properties, such as photoinduced tautomerization and proton transfer. These studies provide insights into their potential applications in designing optoelectronic devices, such as sensors and switches, by exploiting their unique photoreactive properties (Vetokhina et al., 2012).
Luminescent Materials
Compounds derived from 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one have been explored for their luminescent properties, especially in the development of coordination polymers. These materials exhibit solvent-dependent photoluminescence, making them suitable candidates for fluorescence-responsive sensors. Their ability to selectively detect metal ions like Cr(III) and Cr(VI) underlines their utility in environmental monitoring and analytical chemistry (Tsai et al., 2022).
Antimicrobial and Antifungal Applications
The synthetic versatility of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one allows for the creation of novel derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, offering a pathway toward new antimicrobial agents with potential applications in treating infectious diseases (Bogdanowicz et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHDLSOOKUBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
![3-[4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2736337.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)

![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)
![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)